BenchChemオンラインストアへようこそ!

VU6015929

Kinase Inhibition DDR1 DDR2

VU6015929 is a best-in-class dual DDR1/2 inhibitor engineered to overcome the kinome promiscuity and DMPK limitations of earlier tool compounds. Unlike pan-kinase inhibitors (dasatinib, nilotinib) that confound phenotypic interpretation through BCR-ABL/SRC off-target activity, VU6015929 delivers sub-nanomolar potency (DDR1 IC50=4.67 nM, DDR2 IC50=7.39 nM) with a clean selectivity profile. Validated in fibrosis models—potently blocks collagen-IV production (EC50=48 nM in renal fibroblasts)—and optimized for chronic oral dosing (12.5% bioavailability, ~3 h half-life in rodents), it is the definitive chemical probe for DDR1/2 target validation and a gold-standard reference for inhibitor screening campaigns.

Molecular Formula C24H19F4N5O2
Molecular Weight 485.4 g/mol
Cat. No. B2687919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU6015929
Molecular FormulaC24H19F4N5O2
Molecular Weight485.4 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C2=CN=CC(=C2)CNC3=C(C=CC(=C3)C(=O)NC4=CC(=CC=C4)OC(F)(F)F)F
InChIInChI=1S/C24H19F4N5O2/c1-33-8-7-21(32-33)17-9-15(12-29-14-17)13-30-22-10-16(5-6-20(22)25)23(34)31-18-3-2-4-19(11-18)35-24(26,27)28/h2-12,14,30H,13H2,1H3,(H,31,34)
InChIKeyIZKVIUJIUTXIRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





VU6015929: A Dual DDR1/2 Inhibitor with a Distinct Kinase Selectivity Profile for Fibrosis Research


VU6015929 (compound 7e) is a small-molecule dual inhibitor of the Discoidin Domain Receptors 1 and 2 (DDR1/2) [1]. It is characterized by sub-nanomolar potency against both targets in biochemical assays and has been validated as a chemical probe for investigating the role of DDR1 in fibrosis [1]. The compound's development was driven by the need for a selective tool that avoids the polypharmacology of earlier multi-kinase inhibitors, offering a cleaner profile for target validation studies [1].

The Critical Limitations of Generic DDR Inhibition for Scientific and Preclinical Research


Generic substitution with pan-kinase inhibitors like dasatinib or nilotinib is scientifically inadequate for studying DDR1/2 biology. These agents potently inhibit BCR-ABL, SRC family kinases, and other off-targets, confounding interpretation of phenotype and mechanism [1]. Even among dedicated DDR inhibitors, substantial differences in selectivity, potency, and in vivo pharmacokinetic (PK) properties exist. VU6015929 was specifically optimized to overcome the kinome promiscuity and DMPK limitations of earlier tool compounds, providing a more precise instrument for dissecting DDR1/2-dependent pathways [1].

Quantitative Evidence for VU6015929 Differentiation Against Key Comparators


Biochemical Potency: Sub-Nanomolar Inhibition of DDR1 and DDR2

VU6015929 exhibits potent, balanced dual inhibition of DDR1 and DDR2 with IC50 values of 4.67 nM and 7.39 nM, respectively [1]. This contrasts with pan-kinase inhibitors like dasatinib, which, while potent on DDR1/2 (IC50 ~ 0.5-1 nM), also potently inhibits BCR-ABL, SRC, and KIT, leading to significant off-target effects [1].

Kinase Inhibition DDR1 DDR2 Biochemical Assay

Functional Cellular Potency: Inhibition of Collagen-Stimulated DDR1 Phosphorylation

In HEK293 cells overexpressing DDR1b, VU6015929 inhibits collagen I-induced DDR1 phosphorylation with a sub-nanomolar IC50 of 0.71 nM [1]. This cellular potency is a direct functional readout of target engagement and downstream signaling inhibition.

Cellular Assay DDR1 Activation Collagen Signaling Fibrosis

Kinome Selectivity: A Clean Profile Against a Panel of 400+ Kinases

VU6015929 was profiled against a panel of over 400 kinases and demonstrated excellent selectivity [1]. At a concentration of 1 µM, it exhibited less than 30% inhibition of non-target kinases, a standard threshold for a clean kinome profile [1]. This is in stark contrast to the promiscuous profiles of multi-kinase inhibitors like dasatinib and nilotinib.

Kinase Selectivity Off-Target Effects Chemical Probe Kinome Screening

In Vivo Pharmacokinetics: Oral Bioavailability and Exposure in Rodent Models

VU6015929 demonstrates a favorable in vivo pharmacokinetic profile in rats, enabling its use in preclinical animal models. Key parameters include moderate clearance (CLp = 34.2 mL/min/kg), a half-life of approximately 3 hours, and oral bioavailability of 12.5% with a rapid Tmax of 0.75 hours [1]. This profile is a significant improvement over many early DDR1 tool compounds which suffered from poor oral exposure or high clearance.

Pharmacokinetics Oral Bioavailability In Vivo Rodent Model

Validated Research and Preclinical Applications for VU6015929


Target Validation in Renal and Pulmonary Fibrosis Models

VU6015929 is the compound of choice for investigating the role of DDR1 in chronic fibrosis. Its potent inhibition of collagen-IV production in cellular models (EC50 = 48 nM in renal fibroblasts) [1] and favorable oral PK in rodents make it suitable for long-term dosing in preclinical models of kidney and lung fibrosis, where sustained target engagement is required to assess therapeutic efficacy [1].

DDR1/2-Dependent Cancer Cell Migration and Invasion Studies

The clean kinome selectivity of VU6015929 allows researchers to dissect the specific contribution of DDR1/2 signaling to cancer cell migration and invasion, without the confounding effects of inhibiting other kinases like SRC or BCR-ABL. Its sub-nanomolar cellular potency ensures robust target inhibition in cell-based assays [1].

Use as a Positive Control in DDR1 Inhibitor Discovery and Optimization

Due to its well-characterized potency, selectivity, and PK profile, VU6015929 serves as an industry-standard positive control in biochemical and cellular assays for the discovery and optimization of next-generation DDR1/2 inhibitors. Its use in computational modeling and virtual screening campaigns further validates its role as a reference compound [1].

Studies Requiring Oral Dosing for Chronic Disease Models

For research programs requiring chronic, oral administration of a DDR1/2 inhibitor, VU6015929 is the preferred tool compound. Its 12.5% oral bioavailability and ~3-hour half-life in rats provide a practical dosing window for repeated daily administration in long-term efficacy studies, a feature not available with many earlier, less optimized DDR tool compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU6015929

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.